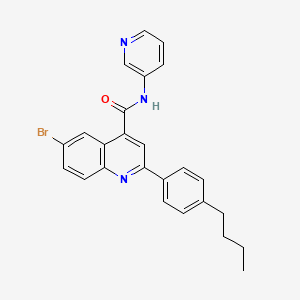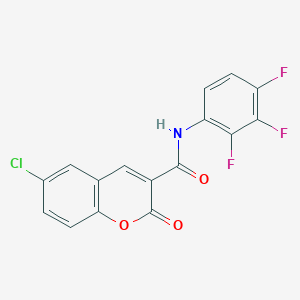![molecular formula C16H27N3OS B4264504 3-cyclohexyl-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4264504.png)
3-cyclohexyl-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide
Übersicht
Beschreibung
3-cyclohexyl-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide (CDPT) is a synthetic compound that has been extensively studied for its potential therapeutic applications. CDPT belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 3-cyclohexyl-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to modulate the activity of various enzymes and proteins, including caspases, NF-κB, and MAPKs. This compound has also been reported to interact with DNA and RNA, leading to the inhibition of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the dose and duration of treatment. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species. In vivo studies have demonstrated that this compound can reduce tumor growth, decrease inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
3-cyclohexyl-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide has several advantages for lab experiments, including its high yield, purity, and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its optimal dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on 3-cyclohexyl-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the synergistic effects of this compound with other drugs or compounds. Additionally, the potential use of this compound as a diagnostic tool for cancer and other diseases is an area that warrants further investigation.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise for its potential therapeutic applications in cancer, inflammation, and neurological disorders. This compound can be synthesized by the reaction of 2-amino-5-(1,1-dimethylpropyl)-1,3,4-thiadiazole with cyclohexyl isocyanate. This compound has been found to have various biochemical and physiological effects, and its mechanism of action involves multiple pathways. This compound has several advantages for lab experiments, but further studies are needed to determine its optimal dose and duration of treatment. There are several future directions for research on this compound, including the development of this compound derivatives and the investigation of its synergistic effects with other drugs or compounds.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, this compound has been reported to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3OS/c1-4-16(2,3)14-18-19-15(21-14)17-13(20)11-10-12-8-6-5-7-9-12/h12H,4-11H2,1-3H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGIXFDDDGEPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)CCC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196168 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4264433.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4264439.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B4264441.png)
![ethyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4264449.png)
![6-bromo-2-(4-butylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4264455.png)
![6-bromo-2-(4-butylphenyl)-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4264460.png)

![propyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4264492.png)
![6-({[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264499.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B4264506.png)
![N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide](/img/structure/B4264509.png)
![1-[4-(benzyloxy)phenyl]-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B4264511.png)
![N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide]](/img/structure/B4264513.png)
